molecular formula C15H22N2O2 B3090136 Methyl 1-benzyl-4-methylpiperidin-3-yl-carbamate CAS No. 1206875-41-3

Methyl 1-benzyl-4-methylpiperidin-3-yl-carbamate

Cat. No. B3090136
CAS RN: 1206875-41-3
M. Wt: 262.35
InChI Key: PECKJJLXPJQABJ-UHFFFAOYSA-N
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Description

“Methyl 1-benzyl-4-methylpiperidin-3-yl-carbamate” is a chemical compound with the molecular formula C15H22N2O2 . It is also known by its CAS number 1206875-41-3 .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of (1-Benzyl-4-Methyl-1,2,5,6-tetrahydropyridin-3-yl)carbamic acid Methyl ester . The detailed synthesis process is not available in the search results.


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C15H22N2O2 . The exact mass of the molecule is 262.16800 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 262.34700 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results .

Scientific Research Applications

Synthesis and Imaging Applications

Methyl 1-benzyl-4-methylpiperidin-3-yl-carbamate is utilized in the synthesis of specific compounds for medical imaging. For instance, it is used in the synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP), a substrate for acetylcholinesterase. This compound plays a significant role in in vivo measurements of acetylcholinesterase activity, especially in brain studies using positron emission tomography (Snyder et al., 1998).

Biological and Pharmacological Activities

This compound is also involved in various pharmacological studies. For example, its derivatives show promising results in antibacterial evaluations, indicating potential in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017). Furthermore, some isomers of related compounds have shown significant biological activities, including antimitotic properties (Temple & Rener, 1992).

Spectroscopic and Structural Analysis

In the field of spectroscopy and structural analysis, derivatives of this compound are used for detailed studies. Vibrational (FT-IR, FT-Raman), UV–Visible spectroscopic studies, and Density Functional Theory (DFT) calculations have been conducted on such derivatives, offering insights into their electronic and structural properties (Rao et al., 2016).

Antitumor and Analgesic Activities

Studies have shown that some derivatives of this compound exhibit antitumor and analgesic activities. For instance, research on R17934-NSC 238159, a derivative, has shown effectiveness against various types of cancer, highlighting its potential as an antitumor drug (Atassi & Tagnon, 1975). Additionally, derivatives have been synthesized and tested for analgesic activity, indicating potential uses in pain management (Rádl et al., 2000).

properties

IUPAC Name

methyl N-(1-benzyl-4-methylpiperidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12-8-9-17(10-13-6-4-3-5-7-13)11-14(12)16-15(18)19-2/h3-7,12,14H,8-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECKJJLXPJQABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods IV

Procedure details

Platinum oxide (1.0 g, 4.41 mmol, 0.11 equiv.) was added to a solution of methyl 1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-ylcarbamate (10 g, 38.46 mmol, 1.00 equiv.) in methanol (200 mL). After introducing hydrogen gas, the mixture was stirred at about 60° C. for about 16 hours and then was filtered. The resulting filtrate was concentrated to give a crude residue that was then purified by silica gel column chromatography (ethyl acetate/petroleum (1:2)) to afford the title product a yellow solid (7 g; yield=66%). LC-MS: m/z=263 (M+H)+.
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66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-benzyl-4-methylpiperidin-3-yl-carbamate
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Methyl 1-benzyl-4-methylpiperidin-3-yl-carbamate
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Methyl 1-benzyl-4-methylpiperidin-3-yl-carbamate
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Methyl 1-benzyl-4-methylpiperidin-3-yl-carbamate
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Methyl 1-benzyl-4-methylpiperidin-3-yl-carbamate

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